An In-depth Technical Guide to 2-Amino-1-quinolin-4-yl-ethanol: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-Amino-1-quinolin-4-yl-ethanol: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1-quinolin-4-yl-ethanol is a heterocyclic organic compound featuring a quinoline core substituted with an aminoethanol group at the 4-position. This molecule holds significant interest for medicinal chemistry and drug development due to the established and diverse biological activities of the quinoline scaffold. While this specific isomer is commercially available as a dihydrochloride salt, detailed experimental data in the public domain is limited. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties based on related compounds, a plausible synthetic route, and a discussion of its potential pharmacological relevance. The information herein is synthesized to provide a foundational understanding for researchers and to guide future experimental work on this promising molecule.
Chemical Identity and Structure
2-Amino-1-quinolin-4-yl-ethanol possesses a quinoline ring system, which is an aromatic heterocyclic structure composed of a benzene ring fused to a pyridine ring. The aminoethanol substituent is attached to the 4-position of this quinoline core. The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound can exist as a pair of enantiomers.
The most commonly available form of this compound is its dihydrochloride salt, which enhances its stability and solubility in aqueous media.
Chemical Structure
Caption: Chemical structure of 2-Amino-1-quinolin-4-yl-ethanol.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-amino-1-(quinolin-4-yl)ethanol | - |
| CAS Number | 37008-96-1 (dihydrochloride) | [1] |
| Molecular Formula | C₁₁H₁₂N₂O | - |
| Molecular Weight | 188.23 g/mol | - |
| Synonyms | 2-amino-1-(4-quinolinyl)ethanol | [1] |
Physicochemical Properties
The following table presents predicted data for a closely related isomer, 2-[(Quinolin-2-yl)amino]ethan-1-ol, to provide an estimation of the properties of the title compound.
| Property | Predicted Value (for 2-yl isomer) | Reference |
| Melting Point | 130-140 °C | [2] |
| Boiling Point | 395.3 ± 17.0 °C | [2] |
| Density | 1.252 ± 0.06 g/cm³ | [2] |
| pKa | 14.67 ± 0.10 | [2] |
| Appearance | Likely an off-white to pale yellow solid | [2] |
Synthesis and Purification
While a specific, experimentally verified synthesis for 2-Amino-1-quinolin-4-yl-ethanol is not published, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of quinoline derivatives and amino alcohols. A potential two-step approach involves the synthesis of an intermediate, 2-azido-1-(quinolin-4-yl)ethan-1-one, followed by its reduction.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 2-Amino-1-quinolin-4-yl-ethanol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Quinoline-4-carbaldehyde from 4-Methylquinoline
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To a solution of 4-methylquinoline in a suitable solvent (e.g., dioxane), add selenium dioxide (SeO₂).
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Reflux the mixture for an appropriate time (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and filter to remove the selenium byproduct.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain quinoline-4-carbaldehyde.
Step 2: Synthesis of 2-Hydroxy-2-(quinolin-4-yl)acetonitrile
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Dissolve quinoline-4-carbaldehyde in a suitable solvent (e.g., dichloromethane).
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Add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., zinc iodide, ZnI₂).
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
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Quench the reaction with an aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the silyl-protected cyanohydrin.
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Deprotect the silyl group using a mild acid (e.g., HCl in methanol) to afford 2-hydroxy-2-(quinolin-4-yl)acetonitrile.
Step 3: Reduction to 2-Amino-1-quinolin-4-yl-ethanol
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In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., tetrahydrofuran, THF).
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Cool the suspension to 0 °C.
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Slowly add a solution of 2-hydroxy-2-(quinolin-4-yl)acetonitrile in dry THF to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
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Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
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Filter the resulting precipitate and wash it with THF.
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Combine the filtrate and washings, dry the solution, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain 2-Amino-1-quinolin-4-yl-ethanol.
Step 4: Formation of the Dihydrochloride Salt
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Dissolve the purified free base in a suitable solvent (e.g., ethanol or isopropanol).
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Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or as gaseous HCl).
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The dihydrochloride salt should precipitate out of the solution.
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Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Potential Pharmacological Significance
While the specific biological activity of 2-Amino-1-quinolin-4-yl-ethanol has not been reported, the quinoline moiety is a well-established pharmacophore found in a wide range of therapeutic agents. Quinoline derivatives are known to exhibit diverse pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.
The aminoethanol side chain is also present in many biologically active molecules and can modulate a compound's pharmacokinetic properties, such as solubility and membrane permeability. This functional group can also participate in hydrogen bonding interactions with biological targets.
Given the established roles of its constituent moieties, 2-Amino-1-quinolin-4-yl-ethanol is a promising candidate for screening in various biological assays, particularly in the areas of infectious diseases and oncology.
Potential Signaling Pathway Involvement
Many quinoline-based anticancer agents are known to function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR signaling can disrupt downstream pathways that are crucial for cell proliferation, survival, and metastasis.
Caption: Potential mechanism of action via EGFR signaling pathway inhibition.
Conclusion
2-Amino-1-quinolin-4-yl-ethanol represents an intriguing yet underexplored molecule with significant potential in drug discovery. Its chemical structure combines the privileged quinoline scaffold with a versatile aminoethanol side chain. While experimental data remains scarce, this guide provides a solid foundation for researchers by outlining its key identifiers, predicting its physicochemical properties, proposing a viable synthetic route, and discussing its potential pharmacological applications. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- BenchChem. Synthesis and characterization of 2-[(Quinolin-2-yl)amino]ethan-1-ol. BenchChem. Published December 2025. Accessed March 12, 2026.
- Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL)
- Al-Bayati, R. I., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Pharmaceutical Sciences ( P-ISSN: 1683-3597 E-ISSN: 2521-3512).
